

# Methyl 2-bromopentanoate: A Technical Guide for Synthetic Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-bromopentanoate

Cat. No.: B179845

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IUPAC Name: **Methyl 2-bromopentanoate** CAS Number: 19129-92-1

This technical guide provides a comprehensive overview of **methyl 2-bromopentanoate**, a key building block in organic synthesis, particularly relevant for researchers and professionals in drug development and chemical research. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and details a typical experimental workflow.

## Core Data Summary

The following table summarizes the key quantitative data for **methyl 2-bromopentanoate**, facilitating easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub>	[1][2]
Molecular Weight	195.05 g/mol	[1]
CAS Number	19129-92-1	[1][2][3]
IUPAC Name	methyl 2-bromopentanoate	[3]
Density	1.349 g/cm <sup>3</sup>	[1]
Boiling Point	179.372 °C at 760 mmHg	[1]
Flash Point	69.549 °C	[1]
Refractive Index	1.455	[1]
Vapor Pressure	0.944 mmHg at 25°C	[1]

## Synthetic Protocol: Synthesis of Methyl 2-bromopentanoate

The synthesis of **methyl 2-bromopentanoate** can be achieved through the esterification of 2-bromopentanoic acid. A common route to the precursor, 2-bromopentanoic acid, is via the Hell-Volhard-Zelinsky reaction from pentanoic acid. Below is a representative two-step protocol.

### Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid (1.0 eq). Add a catalytic amount of red phosphorus (0.1 eq).
- **Bromination:** Slowly add bromine (1.1 eq) to the flask through the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.
- **Reaction:** After the addition of bromine is complete, heat the mixture to 80-90°C for several hours until the red color of bromine disappears.

- Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the excess phosphorus tribromide.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
- Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-bromopentanoic acid.

#### Step 2: Fischer Esterification to **Methyl 2-bromopentanoate**

- Esterification: In a round-bottom flask, dissolve the crude 2-bromopentanoic acid (1.0 eq) in an excess of methanol (5-10 eq).
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 eq).
- Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product with an organic solvent.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure **methyl 2-bromopentanoate**.

## Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the synthesis and purification of **methyl 2-bromopentanoate**, providing a clear visual representation of the experimental process.



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Caption: A logical workflow for the synthesis and analysis of **methyl 2-bromopentanoate**.

## Role in Drug Development and Research

**Methyl 2-bromopentanoate** serves as a versatile intermediate in the synthesis of more complex organic molecules. Its utility in pharmaceutical research is primarily as an alkylating agent and a precursor for the introduction of a five-carbon chain with functionality at the second position. This is particularly valuable in the construction of heterocyclic compounds and in the synthesis of chiral molecules, where the bromine atom can be displaced with stereochemical control. The ability to introduce chirality is a critical aspect of modern drug design and development.

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)